N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine
CAS No.: 72000-05-6
Cat. No.: VC20492018
Molecular Formula: C15H17NS
Molecular Weight: 243.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72000-05-6 |
|---|---|
| Molecular Formula | C15H17NS |
| Molecular Weight | 243.4 g/mol |
| IUPAC Name | N,N-dimethyl-3-naphthalen-2-ylthietan-3-amine |
| Standard InChI | InChI=1S/C15H17NS/c1-16(2)15(10-17-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 |
| Standard InChI Key | VFEOMGQQESHIDT-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1(CSC1)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N,N-Dimethyl-3-(naphthalen-2-yl)thietan-3-amine features a thietan ring—a three-membered sulfur-containing heterocycle—fused to a dimethylamino group and a naphthalen-2-yl substituent. The thietan ring introduces significant ring strain, enhancing its reactivity in ring-opening and substitution reactions. The naphthalene system contributes aromatic stability and opportunities for π-π interactions, while the tertiary amine group offers basicity and nucleophilic potential.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 72000-05-6 |
| Molecular Formula | |
| Molecular Weight | 243.37 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 393.2°C at 760 mmHg |
| Flash Point | 191.6°C |
Spectroscopic and Stereochemical Considerations
Synthesis and Production Methods
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, general routes involve:
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Naphthalene Functionalization: Electrophilic substitution (e.g., Friedel-Crafts acylation) introduces a ketone or halide at the 2-position of naphthalene.
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Thietan Ring Formation: Cyclization of a β-chloroethylsulfide intermediate under basic conditions generates the thietan ring.
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Amination and Methylation: Quaternization of the amine followed by methylation yields the final product .
Industrial Manufacturing
Large-scale production likely employs continuous-flow reactors to optimize yield and purity. Key challenges include managing exothermic reactions during cyclization and minimizing byproducts via advanced purification techniques (e.g., fractional distillation or chromatography).
Physicochemical Properties
Thermal Stability and Volatility
The high boiling point (393.2°C) suggests low volatility under ambient conditions, making it suitable for high-temperature applications. The flash point of 191.6°C indicates moderate flammability, necessitating precautions during handling .
Solubility and Partitioning Behavior
The compound’s logP (calculated ~3.8) predicts moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or toluene. Limited aqueous solubility may necessitate cosolvents for biological assays.
Chemical Reactivity and Derivatives
Ring-Opening Reactions
The strained thietan ring undergoes facile ring-opening with nucleophiles (e.g., water, amines) to form linear thioethers. For example, hydrolysis yields and hydrogen sulfide .
Electrophilic Aromatic Substitution
The naphthalene ring participates in nitration, sulfonation, or halogenation at the 1- or 6-positions, enabling derivatization for tailored applications.
Table 2: Representative Derivatives and Their Properties
| Derivative | Reaction Conditions | Application Potential |
|---|---|---|
| Nitro-substituted | , 0°C | Explosives precursor |
| Brominated | , Fe catalyst | Pharmaceutical intermediate |
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